molecular formula C16H15F3N4O3S B11178312 1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11178312
M. Wt: 400.4 g/mol
InChI Key: WTAHURMKCPYMMC-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is typically introduced via a cyclization reaction involving a thioamide and a hydrazine derivative.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Final Coupling: The final step involves coupling the pyrrolidine and thiadiazole rings through an amide bond formation, typically using coupling reagents like carbodiimides or phosphonium salts.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Major products from these reactions include oxidized derivatives, reduced alcohols, substituted thiadiazoles, and hydrolyzed carboxylic acids.

Scientific Research Applications

1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Agrochemicals: It is explored for use in crop protection, particularly as a pesticide or herbicide, due to its ability to interact with biological targets in pests.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the thiadiazole ring interacts with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application, whether in pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar compounds to 1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide include:

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: This compound shares the trifluoromethyl group and is used in agrochemicals and pharmaceuticals.

    2,3-dichloro-5-(trifluoromethyl)-pyridine: Another trifluoromethyl-containing compound used in crop protection.

    1-(4-ethoxyphenyl)-N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: A structurally similar compound with different substituents on the pyrrolidine ring.

The uniqueness of this compound lies in its combination of the pyrrolidine, thiadiazole, and trifluoromethyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C16H15F3N4O3S

Molecular Weight

400.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H15F3N4O3S/c1-2-26-11-5-3-10(4-6-11)23-8-9(7-12(23)24)13(25)20-15-22-21-14(27-15)16(17,18)19/h3-6,9H,2,7-8H2,1H3,(H,20,22,25)

InChI Key

WTAHURMKCPYMMC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C(F)(F)F

Origin of Product

United States

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